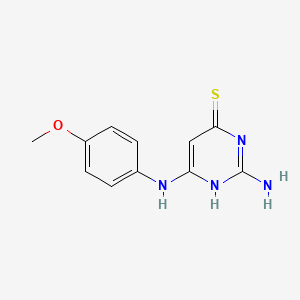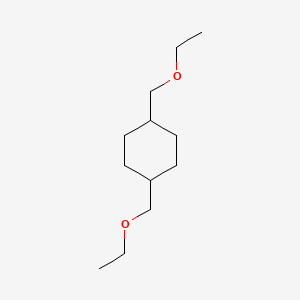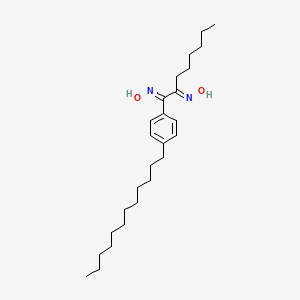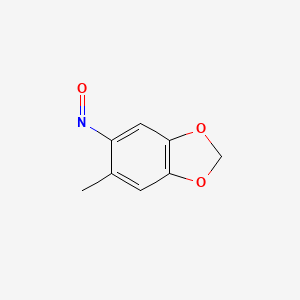
2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione is a chemical compound with a unique structure that includes an amino group, a methoxyanilino group, and a pyrimidine thione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methoxyanilino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methoxyanilino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4,6-dichloropyrimidine
- 4-methoxyaniline
- 2-amino-6-(4-chloroanilino)-1H-pyrimidine-4-thione
Uniqueness
2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione is unique due to the presence of both the methoxyanilino group and the pyrimidine thione ring This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Número CAS |
91089-12-2 |
|---|---|
Fórmula molecular |
C11H12N4OS |
Peso molecular |
248.31 g/mol |
Nombre IUPAC |
2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-7(3-5-8)13-9-6-10(17)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,17) |
Clave InChI |
ICODORUDNLJBMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)


